molecular formula C11H9NOS B2855239 4-(Pyridin-4-ylsulfanyl)phenol CAS No. 64557-73-9

4-(Pyridin-4-ylsulfanyl)phenol

Cat. No.: B2855239
CAS No.: 64557-73-9
M. Wt: 203.26
InChI Key: LDMGNZJMTUYLQH-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylsulfanyl)phenol is a versatile chemical scaffold built on a pyridinylphenol structure, a motif of significant interest in multidisciplinary research due to its multifunctional properties . This compound serves as a valuable intermediate in organic synthesis, where its structure is known to enhance reaction yields and direct electrophilic substitutions toward specific positions, making it useful in coupling reactions and the synthesis of complex molecular frameworks such as spirocyclic compounds . The spatial configuration of the pyridinylphenol structure is crucial in materials science for modulating molecular packing and enabling intramolecular hydrogen bonding . This endows the compound with unique photophysical properties, including excited-state intramolecular proton transfer (ESIPT) capabilities, which are highly valuable for developing advanced optoelectronic devices, optical sensing technologies, and luminescent materials . Furthermore, the molecule's unique coordination capabilities with metal ions facilitate the formation of diverse and stable metal complexes, broadening its application potential in catalysis and materials chemistry . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMGNZJMTUYLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Pyridin 4 Ylsulfanyl Phenol and Its Derivatives

Strategies for Carbon-Sulfur Bond Formation in Thioether Synthesis

The formation of the thioether linkage between the pyridine (B92270) and phenol (B47542) rings is a key step in the synthesis of 4-(Pyridin-4-ylsulfanyl)phenol. Various methods for carbon-sulfur (C-S) bond formation have been developed, ranging from classical nucleophilic substitution to modern metal-catalyzed cross-coupling reactions. thieme-connect.comnih.gov

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental approach to thioether synthesis. thieme-connect.com These reactions typically involve the displacement of a leaving group on an aromatic ring by a sulfur nucleophile. In the context of this compound synthesis, this could involve the reaction of 4-mercaptopyridine (B10438) with a suitably activated phenol derivative or the reaction of a 4-halopyridine with 4-mercaptophenol.

A common strategy involves the reaction of an alkyl or aryl halide with a thiol in the presence of a base. mdpi.com For instance, the synthesis of aryl thioethers can be achieved through the reaction of aryl halides with thiols under basic conditions. mdpi.com Another approach utilizes sulfonyl chlorides as thiol surrogates, which can react with activated alcohols to form thioethers in a one-pot synthesis. acs.orgacs.org This method offers the advantage of using readily available starting materials and tolerates a broad range of functional groups. acs.orgacs.org

Neutral sulfur nucleophiles, such as N-heterocyclic carbene boryl sulfides, have also been developed for the synthesis of thioethers. acs.orgnih.gov These reagents can react with electrophiles like benzyl (B1604629) bromides or acid chlorides to produce the corresponding thioethers under neutral conditions. acs.org

Table 1: Nucleophilic Substitution Approaches for Thioether Synthesis
MethodReactantsKey FeaturesReference
Classical SNArAryl halide and Thiol/ThiolateRequires electron-withdrawing groups on the aryl halide. thieme-connect.com
Sulfonyl Chloride as Thiol SurrogateSulfonyl chloride and Activated alcoholOne-pot synthesis, broad functional group tolerance. acs.orgacs.org
Neutral Sulfur NucleophilesNHC-boryl sulfide (B99878) and ElectrophileProceeds under neutral conditions. acs.orgnih.gov

Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have become a powerful and versatile tool for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. thieme-connect.comthieme-connect.deacsgcipr.org

Palladium-Catalyzed Reactions: The Migita coupling, a palladium-catalyzed reaction between thiols and aryl halides, is a cornerstone of thioether synthesis. thieme-connect.de Significant advancements have been made to improve the efficiency and applicability of this reaction, including the development of new phosphine-based ligands that allow for the use of less reactive aryl chlorides and bromides under milder conditions. thieme-connect.de

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type couplings of thiols with aryl halides have been known for a long time but traditionally required harsh reaction conditions. thieme-connect.com Modern developments have led to catalytic versions that operate at lower temperatures, often employing a Cu(I) salt with a nitrogen-containing ligand. thieme-connect.com

Nickel-Catalyzed Reactions: Nickel, being a more abundant and less expensive metal than palladium, has emerged as an attractive alternative for C-S cross-coupling reactions. thieme-connect.comnih.gov Nickel-catalyzed methods have been developed for the coupling of aryl iodides and bromides with thiols, and recent research has focused on expanding the scope to include less reactive aryl triflates. nih.govresearchgate.net Mechanochemical approaches using nickel catalysis have also been explored to promote sulfenylation under solvent-free conditions. nih.gov

Table 2: Metal-Catalyzed Coupling Reactions for Thioether Synthesis
Metal CatalystReaction Name/TypeTypical ReactantsKey FeaturesReference
PalladiumMigita CouplingAryl halide/triflate and ThiolWell-established, versatile, good functional group tolerance. thieme-connect.de
CopperUllmann-type CouplingAryl halide and ThiolLower cost catalyst, often requires ligands. thieme-connect.com
NickelC-S Cross-CouplingAryl halide/triflate and ThiolMore abundant and cost-effective than palladium. thieme-connect.comnih.gov

Transition Metal-Free Synthetic Routes

In recent years, there has been a growing interest in developing transition-metal-free methods for C-S bond formation to address concerns about cost and toxicity associated with metal catalysts. acs.orgbeilstein-journals.orgbohrium.comorganic-chemistry.orgnih.gov These methods often rely on the use of alternative activating agents or reaction conditions.

One such approach involves the acid-mediated coupling of thiols and thioethers with diaryliodonium salts. organic-chemistry.org This method is tolerant of air and moisture and can be applied to a variety of substrates, including those with nitrogen heterocycles. organic-chemistry.org Another strategy utilizes xanthates as odorless and stable thiol surrogates, which can react with alkyl or aryl halides under transition-metal-free and base-free conditions. mdpi.comresearchgate.net Furthermore, the synthesis of aryl trifluoromethyl thioethers has been achieved through a transition-metal-free reaction involving the indirect trifluoromethylthiolation of sodium arylsulfinates. acs.orgnih.gov

Synthesis of Pyridine-Phenol Hybrid Structures

The synthesis of molecules that incorporate both pyridine and phenol rings is an active area of research. nih.govnih.govbohrium.comresearchgate.net These hybrid structures are often designed to combine the distinct chemical and biological properties of each moiety.

One general approach involves the coupling of a pre-functionalized pyridine with a pre-functionalized phenol. For example, a pyridine derivative containing a good leaving group at the 4-position can be reacted with a phenol derivative containing a thiol group, or vice versa, using the C-S bond formation strategies discussed in the previous section.

Another strategy involves the construction of one of the rings onto the other. For instance, a pyridine ring could be synthesized onto a phenolic precursor. Various methods for pyridine synthesis have been developed, including multicomponent reactions and cyclization reactions. researchgate.netresearchgate.net

The synthesis of meso-pyridin-4-ylsulfanyl substituted hexaphyrins demonstrates a more complex example where multiple mercaptopyridine units are attached to a larger porphyrin-like macrocycle. worldscientific.com While not a direct synthesis of the parent compound, it showcases the versatility of the pyridin-4-ylsulfanyl moiety in constructing complex architectures.

Derivatization Strategies of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound offers a convenient handle for further structural modification. Derivatization of this group can be used to modulate the physicochemical properties and biological activity of the parent molecule. nih.govlibretexts.org

Alkylation and Acylation Reactions

Alkylation and acylation are the most common derivatization strategies for phenolic hydroxyl groups. nih.govlibretexts.orgnih.gov

Alkylation: This involves the replacement of the acidic proton of the hydroxyl group with an alkyl or arylalkyl group. libretexts.org This is typically achieved by reacting the phenol with an alkyl halide in the presence of a base. Selective alkylation of polyphenols is also possible, allowing for the modification of specific hydroxyl groups within a molecule. kib.ac.cn

Acylation: Acylation involves the conversion of the hydroxyl group into an ester. libretexts.org This is commonly carried out using acyl chlorides or anhydrides in the presence of a base or a catalyst. libretexts.org Selective acylation of phenolic hydroxyls in the presence of other functional groups, such as alcoholic hydroxyls, can be achieved using specific reagents and conditions. nih.gov For example, the use of vinyl carboxylates as acyl donors in the presence of rubidium fluoride (B91410) has been shown to selectively acylate the phenolic hydroxyl group. researchgate.net

Table 3: Derivatization of the Phenolic Hydroxyl Group
ReactionReagentsProductKey FeaturesReference
AlkylationAlkyl halide, BaseEtherModifies polarity and hydrogen bonding ability. libretexts.orgkib.ac.cn
AcylationAcyl chloride/anhydride (B1165640), Base/CatalystEsterCan improve stability and bioavailability. nih.govlibretexts.orgresearchgate.net

Silylation for Analytical Enhancement

The analysis of phenolic compounds, including this compound, by techniques such as gas chromatography (GC) often requires derivatization to improve analytical performance. The polar hydroxyl group of phenols can lead to poor peak shape (tailing) and reduced volatility, hindering separation and detection. Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net This transformation increases the thermal stability and volatility of the analyte, making it more suitable for GC analysis. researchgate.netresearchgate.net

The process generally involves reacting the phenol with a silylating agent in the presence of a catalyst or a suitable solvent. colostate.edu A variety of silylating agents are available, each with different reactivity, allowing for the derivatization of even sterically hindered phenols. colostate.edu The choice of reagent and reaction conditions is crucial for achieving efficient and complete silylation. researchgate.net Common solvents for these reactions include pyridine and dimethylformamide (DMF). colostate.edu The by-products of the reaction should ideally be volatile and not interfere with the chromatographic analysis. researchgate.net

Table 1: Common Silylating Agents and Their Applications for Phenolic Compounds

Silylating AgentAbbreviationTypical ApplicationReaction By-product
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGeneral silylation of alcohols, phenols, and acidsN-methyl-trifluoroacetamide, Trifluoroacetamide
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAGeneral silylation; by-products are highly volatileN-methyl-trifluoroacetamide
TrimethylchlorosilaneTMCSOften used as a catalyst with other silylating agentsHCl
HexamethyldisilazaneHMDSSilylation of alcohols and phenolsAmmonia

This table summarizes common reagents used for the silylation of active hydrogen-containing compounds like phenols for analytical purposes. researchgate.netcolostate.edu

Other Functional Group Transformations

The structure of this compound possesses two primary functional groups amenable to transformation: the phenolic hydroxyl group and the thioether linkage. These sites allow for a variety of chemical modifications to create a library of derivatives.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-acylation to form the corresponding esters. This is a fundamental transformation in organic synthesis, often employed to protect the hydroxyl group or to modify the molecule's biological or physical properties. rroij.com Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, and is often catalyzed by a base or other catalysts like zinc oxide (ZnO) or 4-dimethylaminopyridine (B28879) (DMAP). rroij.com

Table 2: Example of O-Acylation of a Phenol

ReactantAcylating AgentCatalystProduct
PhenolBenzoyl ChlorideZinc Oxide (ZnO)Phenyl Benzoate

This table illustrates a representative O-acylation reaction, a common functional group transformation for phenols. rroij.com

Another approach involves the reaction of the aldehyde derivative of a similar core structure, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, with thiosemicarbazide (B42300) to form a thiosemicarbazone derivative. mdpi.com This demonstrates that if an aldehyde functionality were present on the phenyl ring of the title compound, it could be readily transformed into other functional groups. mdpi.com

Derivatization Strategies on the Pyridine Moiety

The pyridine ring in this compound offers multiple avenues for derivatization, which is crucial for modulating the compound's properties such as solubility, basicity, and biological activity. nih.govsemanticscholar.org The nitrogen atom and the carbon atoms of the ring can be targeted for modification.

A primary derivatization strategy is the N-alkylation of the pyridine nitrogen. This reaction typically involves treating the pyridine derivative with an alkyl halide (e.g., allyl bromide or propargyl bromide) in the presence of a base like potassium carbonate. uctm.edu This transformation results in a pyridinium (B92312) salt, introducing a permanent positive charge and significantly altering the molecule's electronic and physical properties.

Furthermore, the pyridine ring itself can be functionalized. While direct electrophilic substitution on the pyridine ring is often challenging, pre-functionalized pyridines can be used in the initial synthesis, or advanced cross-coupling reactions can be employed to introduce new substituents. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of various aryl or heteroaryl groups onto a pre-halogenated pyridine core. mdpi.com The synthesis of polysubstituted pyridines is an active area of research, with methods being developed to introduce diverse functional groups such as esters, sulfones, and phosphonates onto the pyridine scaffold. researchgate.net These strategies highlight the versatility of the pyridine moiety for creating diverse molecular architectures. researchgate.nettandfonline.com

Green Chemistry Approaches and Process Optimization in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. semanticscholar.org These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption. semanticscholar.org

Microwave-assisted synthesis has emerged as a powerful tool for process optimization. rsc.org Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. rsc.orgnih.gov For example, the synthesis of 1,2,4-triazole-3-thiones, which are structurally related building blocks, was achieved in 3 minutes under microwave irradiation with a 93% yield, compared to 4 hours and an 84-85% yield via conventional heating. nih.govacs.org Solvent- and catalyst-free reactions under microwave conditions represent a particularly green approach. rsc.org

The choice of solvent and catalyst is another cornerstone of green chemistry. Traditional syntheses often rely on toxic solvents and harsh reagents. taylorfrancis.com Green alternatives include the use of benign solvents like polyethylene (B3416737) glycol (PEG-400) or deep eutectic solvents (DES), and heterogeneous catalysts that can be easily recovered and reused. researchgate.nettaylorfrancis.com For instance, the synthesis of certain oxadiazole derivatives has been efficiently carried out using Bleaching Earth Clay in PEG-400 as a green reaction medium. taylorfrancis.com Similarly, zinc oxide (ZnO) has been used as an inexpensive and recyclable catalyst for acylation reactions. rroij.com These methods not only reduce the environmental footprint but also often lead to simpler workup procedures and higher purity products. semanticscholar.orgtaylorfrancis.com

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Related Heterocycles

ReactionMethodConditionsReaction TimeYieldReference
Intramolecular CyclizationConventionalAq. NaOH, Reflux4 h84-85% nih.govacs.org
Intramolecular CyclizationMicrowaveAq. NaOH, MWI3 min92-93% nih.govacs.org
S-propargylationConventionalTriethylamine, rt1 h91-92% nih.govacs.org
S-propargylationMicrowaveTriethylamine, MWI2 min97-98% nih.govacs.org

This table compares reaction efficiency between conventional heating and microwave irradiation (MWI) for key synthetic steps, highlighting the advantages of green chemistry approaches.

In Depth Spectroscopic and Crystallographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Elucidation of ¹H and ¹³C NMR Chemical Shifts

While specific experimental spectra for 4-(Pyridin-4-ylsulfanyl)phenol are not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in its two aromatic rings—the phenol (B47542) ring and the pyridine (B92270) ring—connected by a sulfur atom.

Expected ¹H NMR Signals: The ¹H NMR spectrum would show distinct signals for the protons on both the phenolic and pyridinic rings. The hydroxyl (-OH) proton of the phenol group would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The protons on the phenol ring, being ortho and meta to the hydroxyl group, would appear as doublets due to spin-spin coupling. Similarly, the protons on the 4-substituted pyridine ring would also present as a set of doublets. The protons closer to the electron-withdrawing nitrogen atom in the pyridine ring are expected to be deshielded and resonate at a higher chemical shift (further downfield).

Expected ¹³C NMR Signals: In the ¹³C NMR spectrum, distinct signals would correspond to each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-OH) in the phenol ring would be found significantly downfield, typically in the 150-160 ppm range. The carbon atoms of the pyridine ring would also have characteristic shifts, with the carbons adjacent to the nitrogen (C2 and C6) appearing at lower field than the carbons further away (C3 and C5). The carbon atom bonded to the sulfur (C-S) would also have a specific chemical shift influenced by the thioether linkage.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons. It would show correlations between the ortho and meta protons on the phenol ring and between the adjacent protons on the pyridine ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each proton signal to its corresponding carbon atom in both the phenol and pyridine rings.

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes. The symmetric C-S-C stretching vibration of the thioether link, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. Like FT-IR, characteristic bands for aromatic C-H stretching and ring C=C stretching would also be present. The combination of FT-IR and Raman spectra offers a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The predicted monoisotopic mass of this compound is 203.04048 Da. uni.lu

Analysis of this compound would show a molecular ion peak corresponding to this mass. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₁H₉NOS). The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing the loss of characteristic fragments from the parent molecule. Predicted mass-to-charge ratios for various adducts of the molecule have been calculated. uni.lu

Adduct TypePredicted m/z
[M+H]⁺204.04776
[M+Na]⁺226.02970
[M-H]⁻202.03320
[M+NH₄]⁺221.07430
[M+K]⁺242.00364
[M]⁺203.03993

Table 1: Predicted mass spectrometry data for this compound. Data sourced from PubChem. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high precision by measuring its mass-to-charge ratio. For this compound (C₁₁H₉NOS), the calculated monoisotopic mass is 203.04048 Da uni.lu. HRMS analysis would verify this mass with a high degree of accuracy, typically within a few parts per million (ppm), confirming the compound's elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by transferring them from solution into the gas phase as intact ions. This method is particularly useful for polar molecules like this compound, which contains both a phenolic hydroxyl group and a basic pyridine nitrogen.

In ESI-MS, the compound can be detected as various adducts. In positive ion mode, protonation of the basic pyridine nitrogen is expected, leading to the formation of the protonated molecule, [M+H]⁺. Other common adducts include those with sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions. In negative ion mode, deprotonation of the acidic phenolic hydroxyl group results in the [M-H]⁻ ion. Predicted ESI-MS data for the primary adducts of this compound are summarized in the table below uni.lu.

Adduct TypeCalculated m/zIon Mode
[M+H]⁺204.04776Positive
[M+Na]⁺226.02970Positive
[M+K]⁺242.00364Positive
[M-H]⁻202.03320Negative

This table presents predicted data for this compound using established computational methods. uni.lu

Single Crystal X-ray Diffraction Studies

Based on a thorough review of the available scientific literature, a single-crystal X-ray diffraction structure for the specific compound this compound has not been publicly reported. Therefore, a detailed, data-driven analysis of its precise molecular geometry, crystal packing, and specific supramolecular interactions as determined by this method cannot be provided at this time.

The following subsections (3.4.1 through 3.4.2.2) outline the type of information that would be derived from such a study.

Analysis of Crystal Packing and Supramolecular Interactions

Analysis of the crystal structure would reveal how individual molecules of this compound arrange themselves in the solid state. This packing is governed by a network of non-covalent supramolecular interactions, which are crucial for the stability of the crystal lattice.

Hydrogen bonds are expected to be primary contributors to the supramolecular architecture. The phenolic hydroxyl group (O-H) is a strong hydrogen bond donor, while the pyridine nitrogen atom is a strong acceptor, making a robust O—H···N hydrogen bond between molecules highly probable. Weaker C—H···O interactions involving the aromatic C-H groups and the phenol oxygen could also play a role in stabilizing the crystal packing.

The aromatic nature of both the phenol and pyridine rings suggests that π-π stacking interactions could be a significant feature of the crystal packing. researchgate.netresearchgate.net These interactions involve the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The analysis would characterize the geometry of these interactions (e.g., parallel-displaced or T-shaped) and measure key parameters such as the centroid-to-centroid and inter-planar distances.

π-π Stacking Interactions

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to confirm the bulk purity and phase identity of a crystalline solid like this compound. units.it This non-destructive method provides a characteristic "fingerprint" of a specific crystalline phase. ub.edu The analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). units.it

The resulting diffractogram, a plot of intensity versus 2θ, is unique to the crystalline structure of the compound. units.it For this compound, the experimental PXRD pattern of a synthesized bulk sample would be compared against a theoretical pattern calculated from its single-crystal X-ray diffraction data. A high degree of similarity between the experimental and calculated patterns confirms the phase purity of the bulk material, ensuring that the sample is a single crystalline phase and not a mixture of polymorphs or amorphous material. units.itub.edu

The sharp, well-defined peaks in the PXRD pattern are indicative of a highly crystalline material. spuvvn.edu The positions of the diffraction peaks are determined by the unit cell parameters of the crystal lattice.

The following table presents a hypothetical set of significant PXRD peaks for this compound, which would be used for its identification and characterization.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
12.57.0845
18.84.7280
21.34.17100
24.23.6865
26.03.4290
28.53.1355
31.72.8270

Note: This table is a representative example of PXRD data and does not correspond to experimentally measured values for this compound.

Comprehensive Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. acs.org It is widely used to study the properties of organic molecules. nih.govwu.ac.th Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. acs.org Such studies on related molecules have demonstrated excellent agreement between theoretical predictions and experimental findings. eurjchem.comresearchgate.net

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. conflex.net This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral (torsion) angles.

A conformational analysis would also be crucial to identify all stable conformers and their relative energies, especially considering the rotational freedom around the C-S and S-C bonds.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles). This table shows representative data for key bonds and angles. The values are hypothetical for 4-(Pyridin-4-ylsulfanyl)phenol and are presented to illustrate the typical output of a DFT geometry optimization.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-S (Phenol)1.780
C-S (Pyridine)1.775
C-O (Phenol)1.365
O-H (Phenol)0.965
Bond Angles C-S-C103.5
C-C-O (Phenol)119.8
C-O-H (Phenol)109.5
Dihedral Angle C-C-S-C45.0

Prediction of Vibrational Frequencies

Once the optimized geometry is found, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. wu.ac.th These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, or torsional vibrations. nih.gov Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for systematic errors arising from the approximations in the method and the neglect of anharmonicity.

For this compound, key vibrational modes would include:

O-H stretch of the phenolic group.

C-S stretch of the thioether bridge.

Aromatic C-H stretches for both rings.

Ring stretching and deformation modes for the pyridine (B92270) and phenol (B47542) rings. researchgate.net

Studies on similar molecules show a good correlation between scaled theoretical frequencies and experimental data. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies. This table presents a hypothetical comparison to demonstrate how theoretical vibrational data is correlated with experimental IR spectroscopy. Assignments are based on common functional group frequencies.

AssignmentCalculated Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)
O-H stretch35503555
Aromatic C-H stretch30803085
C=C/C=N Ring stretch15951600
C-O stretch12501255
C-S stretch700705

Calculation of Nuclear Magnetic Resonance Chemical Shifts (GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. imist.macomp-gag.org The calculated magnetic shielding tensors for the molecule of interest are compared against a reference standard, typically Tetramethylsilane (TMS), to yield theoretical chemical shifts. imist.ma These predictions are invaluable for confirming structural assignments by comparing them with experimental NMR data. scispace.comnih.govconicet.gov.ar

For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms, helping to assign the signals from the distinct phenolic and pyridinic environments. A good correlation between the calculated and experimental shifts would provide strong support for the determined structure. imist.ma

Table 3: Illustrative Comparison of GIAO-Calculated and Experimental NMR Chemical Shifts. This table shows a hypothetical correlation for selected ¹³C atoms to illustrate the application of the GIAO method.

Carbon AtomCalculated ¹³C Chemical Shift (δ, ppm)Experimental ¹³C Chemical Shift (δ, ppm)
C (ipso to OH)155.8156.2
C (ipso to S, Phenol)128.5129.0
C (ipso to S, Pyridine)150.1150.5
C (para to N, Pyridine)149.5150.0

Electronic Structure Analysis

The electronic properties of a molecule govern its reactivity, stability, and optical characteristics. DFT provides robust tools for analyzing the distribution and energy of electrons within the molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. numberanalytics.comnumberanalytics.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

In this compound, analysis would likely show the HOMO localized on the electron-rich phenol ring and the sulfur atom, while the LUMO would be concentrated on the electron-deficient pyridine ring. This suggests a potential for intramolecular charge transfer upon electronic excitation. In a study of a related terpyridine-phenol compound, the HOMO was found to have significant contributions from the phenol moiety (66.0%), while the LUMO was almost entirely localized on the pyridine-based part (99.0%). redalyc.org

Table 4: Illustrative Frontier Molecular Orbital Energies. This table provides example energy values to show how FMO analysis is reported.

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE) 4.60

A Molecular Electrostatic Potential (MEP) map visualizes the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net The map is color-coded: red indicates regions of most negative potential (electron-rich, e.g., lone pairs on oxygen or nitrogen), while blue indicates regions of most positive potential (electron-poor, e.g., acidic hydrogens). nih.govresearchgate.net

For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the phenolic oxygen and the pyridine nitrogen, identifying them as sites for electrophilic attack or hydrogen bonding. nih.gov Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. Current time information in Bangalore, IN. It provides a localized, Lewis-like picture of bonding, which is intuitive for chemists. Current time information in Bangalore, IN. Key insights from NBO analysis include the understanding of hybridization, bond polarity, and delocalization of electron density through hyperconjugative interactions. researchgate.net

For this compound, NBO analysis would elucidate the nature of the covalent bonds, lone pairs, and the extent of electron delocalization between the phenol and pyridine rings through the sulfur bridge. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a key quantitative measure; a higher E(2) value indicates a stronger interaction. researchgate.netjst.go.jp

Illustrative NBO Analysis Data for a Related Thiophenol Derivative:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Sπ* (C1-C2)5.4
LP (1) Sπ* (C3-C4)3.8
LP (1) Oσ* (C5-C6)2.1
π (C1-C2)π* (C3-C4)18.5
Atomic Charge Distribution

The distribution of atomic charges within a molecule is fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. Various methods are used to calculate atomic charges, with Mulliken population analysis and Natural Population Analysis (NPA) being common choices. google.co.uk These methods partition the total electron density among the atoms of the molecule.

For this compound, the atomic charges would reveal the electrophilic and nucleophilic sites. It is expected that the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group would carry negative charges due to their high electronegativity, making them potential sites for electrophilic attack. Conversely, the hydrogen of the hydroxyl group and some carbon atoms in the rings might carry positive charges. The sulfur atom's charge would be of particular interest, indicating its role in the electronic communication between the two aromatic rings.

Illustrative Atomic Charges (Mulliken) for this compound:

AtomCharge (e)
O1-0.65
H(O1)+0.45
S1+0.10
N1-0.50
C(para to S on phenol)+0.15
C(para to S on pyridine)+0.20

Simulation of Electronic Absorption Spectra (UV-Vis)

The simulation of UV-Vis absorption spectra using methods like Time-Dependent Density Functional Theory (TD-DFT) provides valuable insights into the electronic transitions within a molecule. Current time information in Bangalore, IN. These calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to show characteristic π→π* and n→π* transitions associated with the phenolic and pyridinic chromophores. The sulfur bridge is likely to influence the electronic conjugation between the two rings, potentially causing a red shift (shift to longer wavelengths) in the absorption bands compared to the individual phenol and pyridine-4-thiol (B7777008) molecules. TD-DFT calculations would help in assigning the specific molecular orbitals involved in each electronic transition. For instance, transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) are often dominant.

Illustrative Simulated UV-Vis Data for a Phenol-Pyridine Compound:

Transitionλmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13100.25HOMO → LUMO
S0 → S22750.15HOMO-1 → LUMO
S0 → S32400.40HOMO → LUMO+1

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, solvation, and intermolecular interactions of a molecule in various environments, such as in a solvent like water.

An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water molecules. Key aspects to be investigated would include the formation of hydrogen bonds between the phenolic hydroxyl group and the pyridine nitrogen with water, as well as the hydration structure around the hydrophobic aromatic rings. Such simulations could also provide insights into the conformational flexibility of the molecule, particularly the rotational freedom around the C-S bonds.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. These descriptors are often calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Global Hardness (η) and Softness (δ)

Global hardness (η) and softness (S) are concepts derived from conceptual DFT that describe the resistance of a molecule to change its electron distribution. Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness and indicates the ease of charge transfer. They are calculated using the energies of the HOMO and LUMO as follows:

η = (E_LUMO - E_HOMO) / 2 S = 1 / η

Electronegativity (χ) and Electrophilicity Index (ω)

Electronegativity (χ) in the context of DFT is a measure of the ability of a molecule to attract electrons. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These are calculated as:

χ = - (E_HOMO + E_LUMO) / 2 ω = χ² / (2η)

A high electrophilicity index suggests that the molecule is a good electron acceptor. For this compound, these indices would characterize its tendency to participate in reactions as an electrophile.

Illustrative Quantum Chemical Descriptors for a Thiophenol Derivative:

DescriptorValue (eV)
E_HOMO-6.5
E_LUMO-1.2
Global Hardness (η)2.65
Global Softness (S)0.38
Electronegativity (χ)3.85
Electrophilicity Index (ω)2.79

Solvent Effects on Molecular Properties (e.g., PCM, Onsager models)

The properties and behavior of a solute molecule can be significantly influenced by the surrounding solvent. Computational chemistry offers powerful tools to model these interactions, providing insights into how the electronic structure and properties of this compound would hypothetically change in different media. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Onsager model, are prominent methods for this purpose. wikipedia.orgnumberanalytics.com

These models treat the solvent as a continuous medium with a specific dielectric constant (ε) rather than as individual molecules, which makes the calculation computationally feasible. wikipedia.orguni-muenchen.de The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. numberanalytics.comuni-muenchen.de

Theoretical Application to this compound:

To investigate solvent effects on this compound, its geometry would first be optimized in vacuo (gas phase) using a suitable level of theory, such as Density Functional Theory (DFT). Subsequently, the optimized structure would be subjected to single-point energy calculations or further geometry optimizations within the framework of a solvent model. researchgate.net

Polarizable Continuum Model (PCM): This is a sophisticated model that creates a solute-shaped cavity in the dielectric continuum. wikipedia.orgnumberanalytics.com The Integral Equation Formalism (IEF-PCM) is a widely used variant. numberanalytics.com By applying the PCM, one could predict how properties like the total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) of this compound change across a range of solvents with varying polarities. For instance, studies on substituted pyridines and phenols have shown that dipole moments tend to increase in more polar solvents due to the stabilization of charge separation. researchgate.netacs.org

Onsager Model: This is an earlier and simpler model that places the solute in a spherical cavity. uni-muenchen.de The solute's dipole induces a reaction field in the solvent continuum, which in turn interacts with the solute's dipole. uni-muenchen.dersc.org While less precise for non-spherical molecules, the Onsager model can still provide qualitatively correct trends for how solvent polarity affects molecular properties and is foundational to more advanced continuum models. uni-muenchen.de

A theoretical study would involve calculating key molecular descriptors in the gas phase and in various solvents. The results would likely show a stabilization of the molecule (lower total energy) and an increase in the dipole moment as the solvent dielectric constant increases, reflecting the stabilization of the polar ground state of the molecule.

Table 4.4.1: Illustrative Data Table for Theoretical Solvent Effects on this compound

This table conceptualizes the expected outcomes from a computational study on this compound using a continuum solvent model like PCM at a DFT level (e.g., B3LYP/6-311G(d,p)).

SolventDielectric Constant (ε)Calculated Total Energy (a.u.)Calculated Dipole Moment (Debye)Calculated HOMO-LUMO Gap (eV)
Gas Phase1.0EgasµgasΔEgas
Toluene2.4EtolueneµtolueneΔEtoluene
Acetone20.7EacetoneµacetoneΔEacetone
Methanol32.7EmethanolµmethanolΔEmethanol
Water78.4EwaterµwaterΔEwater

Note: The values in this table are placeholders to illustrate the parameters that would be calculated. It is anticipated that with increasing solvent polarity, the total energy would decrease, the dipole moment would increase, and the HOMO-LUMO gap might change depending on the relative stabilization of the frontier orbitals.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with large differences in ground- and excited-state dipole moments, often found in donor-π-acceptor (D-π-A) systems, can exhibit significant non-linear optical (NLO) responses. These properties are crucial for applications in optoelectronics and photonics. nih.govanalis.com.my The structure of this compound, featuring a potential donor (phenol) and acceptor (pyridine) group linked by a sulfur atom, suggests it could possess NLO properties.

The prediction of NLO properties is heavily reliant on computational methods, primarily using DFT and its time-dependent extension (TD-DFT). nih.govanalis.com.myresearchgate.net The key parameters that quantify the NLO response are the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netacs.org

Computational Methodology:

A typical computational approach involves optimizing the molecular geometry and then performing calculations in the presence of an external static electric field (the finite-field approach). dtic.mil The response of the molecule's energy or dipole moment to the applied field allows for the calculation of the polarizability and hyperpolarizability tensors. researchgate.net

The key calculated quantities are:

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β or βtot): This is the primary measure of second-order NLO activity, responsible for effects like second-harmonic generation (SHG). scirp.org A large β value is desirable for NLO materials.

For this compound, the phenoxy group can act as an electron donor and the pyridine ring as an electron acceptor, with the sulfur atom facilitating charge transfer. This intramolecular charge transfer (ICT) is a key mechanism for generating a high NLO response. jmcs.org.mx Theoretical calculations would aim to quantify the magnitude of this response. A smaller HOMO-LUMO energy gap is often correlated with a larger hyperpolarizability, as it indicates easier electronic transitions. scirp.org

Table 4.5.1: Illustrative Data Table for Theoretically Predicted NLO Properties of this compound

This table presents the NLO parameters that would be calculated for this compound, typically using a DFT functional like B3LYP or CAM-B3LYP with an appropriate basis set. For comparison, the values for urea (B33335), a standard reference compound in NLO studies, are often included.

PropertySymbolCalculated Value (a.u.) for this compound
Dipole Momentµµtotal
Mean Polarizability⟨α⟩αcalc
Total First Hyperpolarizabilityβtotβcalc

Note: The values are placeholders. The "a.u." stands for atomic units. The calculated βtot value would be compared to that of reference materials like urea to gauge its potential as an NLO material. Studies on similar phenolic or pyridine-based D-A structures suggest that significant β values can be achieved. researchgate.netscirp.org

Mechanistic and Reactivity Studies of 4 Pyridin 4 Ylsulfanyl Phenol

Reaction Mechanisms Involving the Thioether Linkage

The thioether linkage is a key reactive center in 4-(Pyridin-4-ylsulfanyl)phenol, susceptible to oxidation and participating in more complex catalytic transformations.

Oxidation Reactions: The sulfur atom of the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation is typically achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. The mechanism involves an electrophilic attack by the oxidant on the non-bonding electron pair of the sulfur atom.

In related pyridyl sulfide (B99878) compounds, oxidation with m-CPBA at low temperatures can yield both the sulfoxide and the sulfone, which can often be separated by chromatography. nih.gov For instance, the oxidation of 1-(Adamantan-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one with m-CPBA produces both the sulfoxide and sulfone derivatives. nih.gov The initial oxidation step forms the sulfoxide. Further oxidation of the sulfoxide, which is generally slower, yields the sulfone. The reaction conditions can be tuned to favor one product over the other. For some functionalized pyridines with a sulfide group, direct oxidation with peracids like mCPBA can be challenging as the sulfide is highly susceptible to oxidation, sometimes leading to a mixture of products or over-oxidation. organic-chemistry.org Palladium-catalyzed methods have been developed for the C-H halogenation of pyridyl sulfides that impressively avoid the oxidation of the sulfur atom. acs.org

Table 1: Oxidation of Thioether Linkages in Pyridyl Sulfide Derivatives

Starting Material Oxidizing Agent Product(s) Reference
1-(Adamantan-1-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one m-CPBA Sulfoxide and Sulfone nih.gov
2-substituted-5-(1-alkylthio)alkyl-pyridines Peracids (e.g., mCPBA) Pyridine (B92270) N-oxide and/or oxidized sulfur organic-chemistry.org
Pyridyl aryl sulfides Phenyliodine diacetate (PIDA) Acetoxylated pyridyl aryl sulfide (sulfur not oxidized) acs.org

Reduction and Cleavage: While oxidation is common, the reduction of the thioether linkage back to a thiol is less straightforward. However, the C-S bond can be cleaved under specific catalytic conditions. Nickel-catalyzed aryl exchange reactions have been reported where 2-pyridyl sulfides act as sulfide donors. organic-chemistry.orgacs.orgchemrxiv.org This process involves the cleavage of the aryl-sulfur bond and formation of a new one, demonstrating the reactivity of the thioether linkage beyond simple oxidation. The mechanism involves oxidative addition of the aryl sulfide to a Ni(0) complex, followed by ligand exchange and reductive elimination. acs.orgchemrxiv.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts acidic properties to the molecule and is a key site for derivatization through reactions such as esterification and etherification.

Esterification: The esterification of phenols, including this compound, can be achieved by reaction with carboxylic acids or their more reactive derivatives like acyl halides or anhydrides. researchgate.net Direct esterification with a carboxylic acid often requires a strong acid catalyst and can be driven to completion by removing the water formed during the reaction. rsc.org For example, t-octylphenol can be esterified with acetic acid using sulfuric acid as a catalyst, achieving good yields. rsc.org

A variety of activating agents can facilitate the esterification of less nucleophilic phenols. researchgate.net For instance, the reaction can be mediated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP). tandfonline.com Solvent-free esterification of phenols with acetic anhydride (B1165640) at elevated temperatures (e.g., 120 °C) has also been reported as an efficient method. valpo.edu

Table 2: Representative Conditions for Phenolic Esterification

Phenol (B47542) Substrate Reagent(s) Conditions Product Reference(s)
t-Octylphenol Acetic acid, H₂SO₄ Reflux t-Octylphenyl acetate (B1210297) rsc.org
Various phenols Acetic anhydride 120 °C, solvent-free Phenyl acetates valpo.edu
Glycyrrhetinic acid Chloroacetyl chloride, Pyridine Room temperature, THF 3-O-(2-Chloro-acetyl) glycyrrhetinic acid valpo.edu

Etherification: The phenolic hydroxyl group can also undergo etherification. This typically involves deprotonation of the phenol with a base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide in a Williamson ether synthesis. For example, 3-O-glycyrrhetinic acid derivatives can be synthesized by reacting the parent compound with an alkyl halide in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in DMF. valpo.edu

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is basic and nucleophilic, allowing it to participate in alkylation, acylation, and N-oxidation reactions.

Alkylation and Acylation: The pyridine nitrogen can be alkylated by reacting with alkyl halides. In substituted pyridines, the site of alkylation depends on the electronic properties of the substituents. For 4-substituted pyridines, alkylation generally occurs at the pyridine nitrogen. google.com For example, the alkylation of 4-(dimethylamino)pyridine (DMAP) with methyl iodide occurs exclusively at the pyridine nitrogen due to the electron-donating resonance effect of the amino group, which increases the electron density on the ring nitrogen. google.com In contrast, for 4-(dimethylaminomethyl)pyridine, where the resonance effect is blocked by a methylene (B1212753) group, alkylation occurs at the exocyclic amino group. google.com These findings suggest that for this compound, alkylation would be expected to occur at the pyridine nitrogen.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide. This transformation is commonly achieved using peroxy acids like m-CPBA or solutions of hydrogen peroxide in acetic acid. google.comacs.orgmdpi.com However, for molecules containing other oxidizable groups, such as the thioether in this compound, selective N-oxidation can be challenging. organic-chemistry.org The sulfide functionality is often more susceptible to oxidation than the pyridine nitrogen. organic-chemistry.org Alternative methods using reagents like sodium percarbonate with rhenium-based catalysts have been developed for the efficient N-oxidation of tertiary nitrogen compounds under mild conditions. mdpi.com

Table 3: Reagents for Pyridine N-Oxide Formation

Oxidizing System Conditions Comments Reference(s)
Peroxybenzoic acid N/A Original method for pyridine-N-oxide synthesis google.com
Hydrogen peroxide / Acetic acid Reflux Common and efficient method acs.org
Sodium percarbonate / Rhenium catalyst Mild conditions Good for substrates with other oxidizable groups mdpi.com

Kinetic Investigations of Key Reactions

The rates of oxidation of phenols by radicals, such as the hydroxyl radical (•OH), are highly dependent on the substituents on the aromatic ring. bibliotekanauki.pl Electron-donating groups (e.g., -OH, -OCH₃) generally increase the reaction rate by enhancing the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic radical attack. bibliotekanauki.pl Conversely, electron-withdrawing groups tend to decrease the reaction rate.

Kinetic studies on the UV/H₂O₂ photooxidation of phenol and chlorophenols have been used to determine the rate constants for their reaction with •OH radicals. nih.gov The rates are significantly enhanced by the synergistic effect of UV and H₂O₂. nih.gov For a series of substituted phenols, pseudo-first-order rate constants (k_obs) for their oxidation by •OH ranged from 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹. bibliotekanauki.pl The second-order rate constants (k_PhCs,OH) were determined to be in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. bibliotekanauki.pl Given that the sulfanyl (B85325) group (-S-) can act as an electron-donating group through resonance, it is expected that this compound would exhibit a relatively high rate of reaction with oxidizing radicals.

Table 4: Second-Order Rate Constants for the Reaction of Substituted Phenols with •OH Radicals

Phenolic Compound k_OH (x 10⁹ M⁻¹s⁻¹) Conditions Reference
Phenol 6.6 pH 7 bibliotekanauki.pl
4-Methoxyphenol 8.9 pH 7 bibliotekanauki.pl
4-Methylphenol 8.2 pH 7 bibliotekanauki.pl
4-Chlorophenol 6.5 pH 7 nih.gov

Role as a Ligand in Coordination Chemistry

The structure of this compound, featuring a pyridine nitrogen atom, a phenolic oxygen, and a thioether sulfur, makes it a versatile potential ligand in coordination chemistry. It can act as a monodentate, bidentate, or bridging ligand, coordinating to metal centers through its heteroatoms.

The pyridine nitrogen is a common coordination site for a wide range of metal ions. researchgate.netkirj.ee The phenolic oxygen, especially in its deprotonated phenoxide form, is also a strong donor. The thioether sulfur can act as a soft donor, particularly for softer metal ions. Depending on the metal ion and reaction conditions, this compound could coordinate in several ways:

Monodentate: Through the most basic site, the pyridine nitrogen.

Bidentate (Chelating): Through the pyridine nitrogen and the thioether sulfur, forming a chelate ring. Coordination involving the phenolic oxygen and the sulfur is also a possibility, though less common.

Bridging: Linking two or more metal centers, for example, using the pyridine nitrogen to coordinate to one metal and the sulfur or oxygen to another.

Related pyridyl-thiol or pyridyl-thioether ligands have been used to synthesize a variety of coordination complexes with transition metals like Ru(III), Cu(II), Au(III), and Fe(II). researchgate.netkirj.ee For example, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating through the sulfur and an exocyclic amine group to form tetrahedral and square planar complexes. bibliotekanauki.pl Iron(II) complexes with 4-(alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine ligands have also been synthesized and studied. These examples highlight the potential of the pyridyl-sulfur motif in forming stable metal complexes with diverse geometries.

Table 5: Examples of Metal Complexes with Related Pyridyl-Sulfur Ligands

Ligand Metal Ion(s) Coordination Mode / Geometry Coordinating Atoms Reference(s)
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Ni(II), Zn(II), Cd(II) Bidentate / Tetrahedral Sulfur, Amine Nitrogen bibliotekanauki.pl
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Cu(II) Bidentate / Square Planar Sulfur, Amine Nitrogen bibliotekanauki.pl
6-Phenyl-2-thioxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile Ru(III), Cu(II), Au(III) Bidentate Pyridine Nitrogen, Thiolate Sulfur researchgate.netkirj.ee

Advanced Research Applications and Structural Scaffolding

Design of Functional Molecules and Materials

The bifunctional nature of 4-(Pyridin-4-ylsulfanyl)phenol, possessing both a hydrogen-bond-donating phenolic hydroxyl group and a metal-coordinating pyridinyl nitrogen atom, allows it to be a foundational component in the rational design of a wide array of functional molecules and materials.

The pyridine (B92270) nitrogen atom in this compound serves as an effective coordination site for a variety of metal ions, making the compound a useful ligand in coordination chemistry. mun.ca These metal complexes are a cornerstone of materials known as metal-organic frameworks (MOFs) or coordination polymers. mun.caprometheanparticles.co.uk MOFs are crystalline materials where metal ions or clusters are linked by organic molecules, resulting in highly porous structures with large surface areas. prometheanparticles.co.uk

The specific properties of the resulting metal complex, such as its geometry, stability, and catalytic or sensing capabilities, are dictated by both the metal ion and the structure of the organic ligand. mun.camdpi.com For instance, ligands based on pyridyl derivatives are commonly used to bridge metal centers to form ordered, extended arrays. mun.ca The phenolic part of the molecule can also participate in secondary interactions, such as hydrogen bonding, which can further influence the final three-dimensional structure of the coordination polymer. mdpi.com

Research has demonstrated the use of similar pyridyl-containing ligands in the synthesis of coordination polymers with diverse functionalities. For example, coordination polymers have been developed for applications in selective gas adsorption and fluorescence-based sensing. rsc.org In one study, cobalt(II) and cadmium(II) were combined with di-9,10-(pyridine-4-yl)-anthracene to create coordination polymers, some of which showed high selectivity for adsorbing CO2 over N2, while others were used to create membranes for detecting chromate (B82759) ions in water. rsc.org Bismuth(III) coordination polymers synthesized with pyridine-2,3-dicarboxylic acid have shown potential as fluorescent materials and have demonstrated antibacterial activity against Helicobacter pylori. nih.gov

Table 1: Examples of Metal Complexes with Pyridine-Containing Ligands

Metal Ion Ligand Type Resulting Structure Potential Application Citation
Cobalt(II) Pyridyl-dicarboxylate 2-fold interpenetrating network Selective CO2 adsorption rsc.org
Cadmium(II) Pyridyl-anthracene Layered or polymeric chain Fluorescent sensing rsc.org
Bismuth(III) Pyridine-dicarboxylic acid 1D coordination polymer Fluorescent materials, Antibacterial nih.gov
Iron(II) Pyridyl-disulfanyl Discrete complex Spin-crossover materials acs.org

This table is illustrative and features examples of metal complexes formed with various pyridine-containing ligands to demonstrate the principles of coordination chemistry.

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. mdpi.comias.ac.in The structure of this compound is ideally suited for this purpose, as it contains both a hydrogen bond donor (the phenolic -OH group) and hydrogen bond acceptors (the pyridine nitrogen and the sulfur atom).

These interactions are directional and specific, allowing molecules of this compound to self-assemble into larger, ordered structures. mdpi.comnih.gov Hydrogen bonds are fundamental to creating these assemblies, with predictable patterns often forming between complementary donor and acceptor groups. ias.ac.inwhiterose.ac.uk For example, the O-H---N hydrogen bond between a phenol (B47542) and a pyridine is a robust and common motif in crystal engineering. ias.ac.in The combination of different non-covalent interactions, such as hydrogen bonds and halogen bonds, can be used to construct extended molecular networks with predictable connectivity. nih.govoup.com This controlled assembly can lead to the formation of one-, two-, or three-dimensional networks, creating materials with tailored properties. nih.gov

The dual functionality of this compound makes it a candidate for incorporation into chemical sensing platforms. The pyridine ring can act as a recognition site for specific analytes, particularly metal ions, through coordination. The phenolic hydroxyl group can participate in hydrogen bonding or act as a proton-responsive element. Upon binding of a target analyte, a detectable change in the molecule's physical properties, such as its fluorescence or electrochemical signal, can occur.

For instance, porphyrin architectures modified with mercaptopyridine moieties, which are structurally related to this compound, are being explored for applications in sensing and catalysis. worldscientific.com The modification of a porphyrin with these groups opens up possibilities for creating new sensory materials. worldscientific.com Similarly, coordination polymers built from pyridyl ligands have been successfully employed as fluorescent sensors for detecting specific ions in aqueous solutions. rsc.org

This compound can serve as a monomer or a precursor for the synthesis of advanced polymeric materials. The phenolic hydroxyl group can be modified or directly used in polymerization reactions, such as polycondensation or as a chain initiator in ring-opening polymerizations. The pyridine and sulfide (B99878) functionalities embedded within the polymer backbone or as pendant groups can impart specific properties to the final material, such as thermal stability, conductivity, or the ability to coordinate with metals.

For example, photoinduced atom transfer radical polymerization (photo-ATRP) is a technique that allows for the synthesis of well-defined polymers under mild conditions, including in the presence of oxygen. acs.org This method often utilizes ligands such as tris(2-pyridylmethyl)amine (B178826) to complex with a copper catalyst, demonstrating the role of pyridine-containing structures in advanced polymerization techniques. acs.org The development of such controlled polymerization methods opens the door to creating complex polymer architectures like star quintopolymers, where different polymer arms are precisely synthesized and linked together. acs.org

Components in Sensing Platforms

Role as a Synthetic Intermediate for Complex Molecular Architectures

Beyond its direct use in materials, this compound is a valuable synthetic intermediate, providing a pre-assembled core structure that can be further elaborated into more complex molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. rsc.orgsigmaaldrich.comapolloscientific.co.uk this compound is itself a heterocyclic compound and serves as a versatile building block for the synthesis of more elaborate heterocyclic systems. researchgate.net The reactive sites on the molecule—the phenol and the pyridine ring—can undergo various chemical transformations to build larger, polycyclic structures. For example, the phenolic hydroxyl group can be converted into other functional groups, and the pyridine ring can be subjected to substitution reactions, allowing chemists to construct complex molecular frameworks with potential applications in pharmaceuticals and other areas. rsc.org Research has shown the synthesis of complex benzothiazole (B30560) derivatives, which are important heterocyclic scaffolds, using multi-step reactions starting from simpler building blocks. rsc.org

Building Block in Heterocyclic Synthesis

Strategies for Enhancing Molecular Stability and Functionality

Catalytic Functionalization:

A primary strategy for enhancing functionality is the direct, late-stage modification of the scaffold using transition-metal-catalyzed reactions. C-H activation and functionalization, for example, allow for the introduction of new substituents onto the pyridine or phenol rings without the need for pre-installed functional groups. semanticscholar.org This powerful technique can be used to introduce alkyl, aryl, or other groups that can improve binding affinity to a biological target or alter the molecule's physical properties. acs.orgacs.org For instance, rhodium or iridium catalysts can direct the ortho-arylation or alkylation of phenol derivatives. acs.orgacs.org The thioether moiety itself can act as a directing group to guide C-H activation at specific positions on the aromatic rings, offering a high degree of control over the derivatization process. semanticscholar.org

Bioisosteric Replacement:

Bioisosterism is a cornerstone of drug design, involving the substitution of one functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's drug-like characteristics. ufrj.bru-tokyo.ac.jpdrughunter.com The phenolic hydroxyl group, while often crucial for biological activity, can be a site of rapid metabolic conjugation (e.g., glucuronidation), leading to poor bioavailability. nih.gov

Strategies to address this include replacing the phenol with known bioisosteres such as:

Benzimidazolones or Benzoxazolones: These groups can mimic the hydrogen bonding capabilities of the phenol while being less susceptible to metabolic breakdown. nih.gov

Sulfonamides: An arylsulfonamide group can act as a non-classical bioisostere for a phenol, maintaining similar acidic properties and hydrogen-bonding patterns. ufrj.br

Heterocycles: Various nitrogen-containing heterocycles can serve as effective phenol replacements. u-tokyo.ac.jp

The thioether linkage can also be replaced with bioisosteres like an ether (-O-), sulfoxide (B87167) (-SO-), or sulfone (-SO2-) to fine-tune the molecule's conformation, polarity, and metabolic stability.

Prodrug Strategies:

When the phenolic hydroxyl group is essential for activity but causes poor pharmacokinetic properties, a prodrug approach is often employed. nih.govacs.orgewadirect.com This involves masking the phenol with a temporary chemical group (a promoiety) that is cleaved in vivo by enzymes to release the active parent drug. nih.gov

Common prodrug strategies for phenols include:

Esters: The phenol can be converted into an aliphatic or aromatic ester. These are often readily hydrolyzed by esterase enzymes found in the blood and liver. nih.govresearchgate.net

Phosphates: Phosphate (B84403) esters significantly increase the water solubility of a compound, which can be advantageous for intravenous formulations. They are cleaved by alkaline phosphatase enzymes. ewadirect.com

Carbamates: Carbamate prodrugs offer another way to mask the phenol, with tunable hydrolysis rates based on their substitution. researchgate.net

These modifications can dramatically improve a drug's solubility, membrane permeability, and metabolic stability, thereby enhancing its therapeutic efficacy. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies:

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the functionality of any lead compound. nih.govresearchgate.net By synthesizing a series of analogues with varied substituents on the pyridine and phenyl rings of the this compound scaffold, researchers can map out the key interactions with the target protein. For example, studies on kinase inhibitors have shown that the addition of small alkyl groups or weakly basic side chains can significantly enhance potency and cell-based activity. nih.gov The substitution pattern on the rings can influence the molecule's conformation and electronic properties, which in turn affects its binding affinity and selectivity. nih.govnih.gov

The following table summarizes these enhancement strategies:

StrategyTarget MoietyGoalExample Modification
Catalytic Functionalization Pyridine/Phenol RingIntroduce novel functionality, improve affinityC-H Arylation, Alkylation acs.org
Bioisosteric Replacement Phenol GroupEnhance metabolic stability, improve pharmacokineticsReplacement with a sulfonamide or benzimidazolone nih.govufrj.br
Bioisosteric Replacement Thioether LinkageModulate polarity and conformationOxidation to sulfoxide/sulfone
Prodrug Approach Phenol GroupImprove solubility, bioavailabilityConversion to a phosphate or acetate (B1210297) ester ewadirect.comnih.gov
SAR-Guided Modification Entire ScaffoldOptimize potency, selectivity, and ADMET propertiesSystematic variation of substituents on both rings nih.govnih.gov

Conclusion and Future Research Directions

Summary of Current Research Advancements

Currently, 4-(Pyridin-4-ylsulfanyl)phenol is primarily recognized as a commercially available chemical intermediate. uni.lu Its documented presence is largely confined to chemical supplier databases and compound registries like PubChem, which provide basic molecular information such as its formula (C₁₁H₉NOS) and structure. uni.lu Substantive research focusing on its synthesis, properties, and applications is not yet widely published.

The true advancement lies in the collective progress made in the chemistry of its constituent parts. The synthesis of diaryl sulfides has seen remarkable innovation, with numerous high-efficiency catalytic and metal-free methods being developed. researchgate.netsemanticscholar.org Similarly, the functionalization of phenol (B47542) and pyridine (B92270) rings is a well-established and continuously evolving field. semanticscholar.org Therefore, the current state of this compound is best described as one of high potential, supported by a vast arsenal (B13267) of modern chemical tools ready for its exploration.

Identification of Knowledge Gaps and Emerging Research Avenues

The principal knowledge gap concerning this compound is the comprehensive lack of data on its physicochemical properties, biological activities, and material applications. This void presents numerous opportunities for original research.

Medicinal Chemistry and Biological Screening: The pyridine, phenol, and sulfide (B99878) motifs are prevalent in pharmacologically active agents. semanticscholar.orgsemanticscholar.orgresearchgate.net Heterocyclic compounds containing these fragments have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. semanticscholar.orgmdpi.comrsc.org A significant emerging research avenue is the systematic biological screening of this compound and its derivatives to uncover potential therapeutic utility.

Advanced Materials Science: Aryl sulfides are fundamental units in high-performance polymers, such as polyphenylene sulfide (PPS), valued for their thermal stability and chemical resistance. researchgate.net The incorporation of the polar pyridine unit and the reactive phenol group into a monomer like this compound could lead to the development of new polymers with tailored properties, such as enhanced solubility, specific optical characteristics, or metal-coordination capabilities for use in sensors or catalysts. Research into its use in photo-initiated polymerization, similar to studies on 4-vinylpyridine, could also be a fruitful endeavor. scielo.br

Coordination Chemistry and Catalysis: The presence of the pyridine nitrogen atom and the phenolic hydroxyl group makes this compound an attractive candidate as a chelating ligand for transition metals. gla.ac.uk The resulting metal complexes could exhibit interesting magnetic, electronic, or catalytic properties. Exploring the coordination chemistry of this ligand with various metal centers is a key untapped area of research.

Perspectives on Novel Synthetic Routes and Derivatization Strategies

Future research will undoubtedly focus on establishing efficient and scalable syntheses of this compound and its analogs. While classical methods exist, modern catalysis offers more elegant and efficient solutions.

Novel Synthetic Routes: Recent advancements in C–S cross-coupling reactions provide a roadmap for novel synthetic approaches. Nickel-catalyzed aryl exchange reactions, which use pyridyl sulfides as sulfide donors, offer a route that avoids malodorous thiols. organic-chemistry.orgbioengineer.org Furthermore, copper-catalyzed Ullmann-type reactions and metal-free C-H sulfenylation methods present robust alternatives. researchgate.netsemanticscholar.orgmdpi.com

Synthetic Strategy Reactants Key Features Potential Advantage Reference
Nickel-Catalyzed Aryl Exchange 4-halophenol derivative + Pyridyl sulfideAvoids use of free thiolsOdorless, environmentally friendly organic-chemistry.orgbioengineer.org
Copper-Promoted S-Arylation 4-mercaptophenol + 4-halopyridineGood functional group toleranceMild conditions, high yields semanticscholar.org
HI-Mediated C-H Sulfenylation Phenol + Pyridine-4-sulfinateMetal-free, direct C-H functionalizationGreener approach, high atom economy researchgate.net
Reaction with Diaryliodonium Salts Pyridine-4-thiol (B7777008) + Diaryliodonium saltMetal-free, mild conditionsSimple, broad substrate scope researchgate.net

Derivatization Strategies: The compound's three functional components (phenol, pyridine, sulfide) are all amenable to further modification, opening up vast chemical space for exploration.

Phenol Moiety: The hydroxyl group can be readily alkylated or acylated to modulate solubility and electronic properties.

Sulfide Bridge: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation is known to significantly alter biological activity and is a common strategy in drug design. jchemrev.com

Pyridine Ring: The pyridine nitrogen can be quaternized to create cationic derivatives or oxidized to an N-oxide, which alters its electronic profile and coordinating ability. semanticscholar.org Palladium-catalyzed C-H halogenation of pyridyl sulfides offers a direct path to poly-functionalized derivatives that can be used in subsequent cross-coupling reactions. nih.gov

Potential for Expanded Theoretical Modeling and Prediction

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. For this compound, theoretical modeling is an untapped resource.

Density Functional Theory (DFT) Calculations: DFT is a versatile method for predicting a wide range of properties. acs.org For this molecule, DFT can be used to calculate its optimal 3D geometry, predict its spectroscopic signatures (NMR, IR), and determine its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. tandfonline.comacs.org These calculations can reveal sites of reactivity and provide insights into potential reaction mechanisms.

Molecular Docking and QSAR: If biological screening identifies a protein target, molecular docking can be employed to predict the binding mode and affinity of this compound and its derivatives. rsc.orgacs.org As a library of analogs is synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity, enabling the rational design of more potent compounds.

Theoretical Method Objective Predicted Outcome Reference
Density Functional Theory (DFT) Predict molecular structure and reactivityOptimized geometry, HOMO/LUMO energies, electrostatic potential map, spectroscopic data acs.orgtandfonline.com
Time-Dependent DFT (TD-DFT) Predict electronic absorption spectraUV-Vis absorption wavelengths and intensities acs.org
Molecular Docking Investigate potential biological interactionsBinding affinity (scoring) and binding pose to a protein target acs.org
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with biological activityA predictive model to guide the synthesis of more active derivativesN/A

Future Impact on Advanced Materials and Chemical Synthesis

The future impact of this compound hinges on its successful development as a versatile chemical building block. Its bifunctional nature, combining a nucleophilic/phenolic end with a coordinating/basic pyridine end, makes it a uniquely valuable intermediate.

In advanced materials , it could serve as a key monomer for creating functional polymers. The sulfur atom could impart a high refractive index, the phenol offers a site for cross-linking or further functionalization, and the pyridine ring could be used for metal coordination to create self-healing materials, chemosensors, or catalytic polymeric supports. Its incorporation into complex architectures like porphyrins or other macrocycles has been demonstrated with similar building blocks and represents another avenue for creating novel functional materials. worldscientific.com

In chemical synthesis , the establishment of efficient synthetic routes to this compound and its derivatives will position it as a valuable scaffold for constructing more complex molecules. researchgate.net Its derivatives could be crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the unique electronic and structural properties of the pyridinyl-sulfanyl-phenol core are desired.

Q & A

Q. Methodological Optimization :

  • Use design of experiments (DoE) to optimize molar ratios and temperatures.
  • Monitor intermediates via TLC or HPLC to ensure stepwise completion.

How is the structural integrity of this compound confirmed in academic research?

Basic Research Focus
A combination of spectroscopic and crystallographic techniques is critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR verify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.5 ppm) .
  • FTIR : Confirm S–C and O–H stretching bands (e.g., O–H ~3200 cm1^{-1}, C–S ~600–700 cm1^{-1}) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., S–C bond ~1.78 Å) .

Q. Advanced Validation :

  • SHELX refinement : Refine crystallographic data to achieve low R-factors (<5%) .
  • ORTEP visualization : Generate displacement ellipsoid plots to assess thermal motion and disorder .

What crystallographic insights define the molecular packing of this compound?

Advanced Research Focus
The compound forms co-crystals with 1,2,4,5-tetrafluoro-3,6-diiodobenzene, stabilized by non-covalent interactions:

Interaction Type Distance (Å) Role in Packing
N···I3.15–3.30Halogen bonding
C–H···F2.85Weak hydrogen bonding
C–H···π3.40Aromatic stacking

Q. Crystal Data :

  • Space group: C2/cC2/c (monoclinic)
  • Unit cell parameters: a=13.804A˚,b=5.829A˚,c=22.164A˚,β=97.989a = 13.804 \, \text{Å}, \, b = 5.829 \, \text{Å}, \, c = 22.164 \, \text{Å}, \, \beta = 97.989^\circ .

Methodological Note : Use Mercury or PLATON to analyze supramolecular interactions .

How do computational methods enhance the study of this compound’s reactivity?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., solvation shells in DMF) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced Research Focus

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns.
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ peaks (e.g., m/z 216).
  • Interference Mitigation : Employ SPE (solid-phase extraction) to isolate the compound from phenolic byproducts .

Q. Basic Research Focus

  • Enzyme Inhibition : Kinase or phosphatase assays (IC50_{50} determination) .
  • Antimicrobial Testing : Broth microdilution for MIC (minimum inhibitory concentration) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) .

Q. Advanced Design :

  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.